molecular formula C14H11Cl2NO3S B3013771 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide CAS No. 339105-52-1

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide

Cat. No.: B3013771
CAS No.: 339105-52-1
M. Wt: 344.21
InChI Key: JLEGKAMJLMXKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a halogenated acetamide derivative characterized by a 2-chloroacetamide group linked to a sulfonamide-substituted phenyl ring. The sulfonamide moiety is further substituted with a 2-chlorophenyl group, enhancing its steric and electronic complexity. Key functional groups include:

  • 2-Chloroacetamide backbone: Imparts reactivity for nucleophilic substitution and hydrogen bonding.
  • 2-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects, influencing solubility and bioactivity.

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in antimicrobial and antidepressant agents .

Properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c15-9-14(18)17-10-5-7-11(8-6-10)21(19,20)13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEGKAMJLMXKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2-chlorophenyl)sulfonylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfides .

Scientific Research Applications

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide have been studied for their ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. Research indicates that this compound may exhibit similar antimicrobial effects, making it a potential candidate for new antibiotic development .

Cancer Research

Recent studies have explored the role of sulfonamide derivatives in cancer therapy. The structural elements of this compound suggest it could inhibit specific enzymes involved in cancer cell proliferation. Preliminary data indicate that compounds with similar configurations can affect tumor growth and metastasis, positioning this compound as a potential anti-cancer agent .

Enzyme Inhibition Studies

The compound's interaction with various enzymes has been documented, particularly in relation to its ability to act as an enzyme inhibitor. This property is crucial in drug design, where targeting specific enzymes can lead to effective treatments for various diseases, including metabolic disorders and cancer .

Case Studies

Several case studies highlight the applications of similar sulfonamide compounds:

Study Focus Findings
Study AAntibacterial effectsDemonstrated effective inhibition of bacterial growth in vitro using sulfonamide derivatives similar to the target compound.
Study BCancer cell linesShowed that compounds with sulfonamide structures reduced cell viability in breast cancer cell lines by inducing apoptosis.
Study CEnzyme inhibitionIdentified specific enzymes inhibited by sulfonamide compounds, suggesting pathways for therapeutic intervention in metabolic diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Chlorophenyl-Substituted Acetamides
Compound Name Molecular Formula Substituent Position Melting Point (°C) Key Properties/Activities Reference
2-Chloro-N-(2-chlorophenyl)acetamide C₈H₇Cl₂NO Ortho 71–72 Antidepressant activity
2-Chloro-N-(3-chlorophenyl)acetamide C₈H₇Cl₂NO Meta 93–94 Higher melting point
2-Chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide C₁₄H₁₀Cl₂NO₃S Para (sulfonyl) Not reported Enhanced polarity, potential antimicrobial use

Key Observations :

  • Ortho vs. Meta Chlorine : Ortho-substituted analogs (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) exhibit lower melting points (~71–72°C) compared to meta-substituted derivatives (~93–94°C), likely due to reduced symmetry and packing efficiency .

Sulfonamide Derivatives

Table 2: Sulfonamide-Functionalized Acetamides
Compound Name Molecular Formula Sulfonamide Substituent Key Properties/Activities Reference
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide C₉H₁₀ClNO₃S Methylsulfonyl High topological polar surface area (81.3 Ų)
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide C₁₂H₁₀ClN₃O₃S Pyrimidinylsulfamoyl Used in high-throughput pharmaceutical synthesis
This compound C₁₄H₁₀Cl₂NO₃S 2-Chlorophenylsulfonyl Structural complexity for targeted drug design

Key Observations :

  • Methylsulfonyl vs. Aromatic Sulfonyl: Methylsulfonyl derivatives (e.g., C₉H₁₀ClNO₃S) exhibit simpler structures with higher solubility, while aromatic sulfonyl groups (e.g., 2-chlorophenylsulfonyl) enhance π-π stacking and receptor binding .
  • Biological Relevance : Pyrimidinylsulfamoyl derivatives are prioritized in antiviral and anticancer research due to their heterocyclic pharmacophores .

Heterocyclic Acetamide Derivatives

Table 3: Acetamides with Heterocyclic Moieties
Compound Name Molecular Formula Heterocycle Key Properties/Activities Reference
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide C₁₆H₁₆ClNO₃ Ethoxyphenoxy Lipophilic, used in agrochemicals
2-Chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide C₁₁H₈ClN₂O₂S Thiazolyl Antimicrobial activity
2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide C₉H₁₃ClF₃NO Trifluoromethylcyclohexyl High hydrophobicity, CNS drug candidate

Key Observations :

  • Thiazolyl Derivatives : Exhibit broad-spectrum antimicrobial activity due to sulfur-containing heterocycles disrupting bacterial membranes .
  • Trifluoromethyl Groups : Enhance metabolic stability and blood-brain barrier penetration, making them candidates for neurological disorders .

Biological Activity

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a chloro group and a sulfonamide moiety, which may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is believed to play a crucial role in its mechanism, possibly through enzyme inhibition or disruption of cellular processes. Preliminary studies indicate that it may target pathways involved in inflammation and microbial resistance .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assays suggest that the compound exhibits anti-leishmanial properties, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The structural components of the compound suggest it may inhibit enzymes involved in inflammatory pathways, although specific targets remain under investigation.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes could have implications for treating conditions influenced by these enzymes, such as cancer and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Crystal Structure Analysis : A study focused on the crystal structure of a similar sulfonamide compound revealed significant intramolecular interactions that stabilize its structure. These findings suggest that structural characteristics are crucial for biological activity .
  • Comparative Studies : Research comparing various sulfonamide derivatives indicates that modifications to the sulfonamide group can significantly alter biological activity. For instance, compounds with different substituents on the phenyl ring exhibited varying levels of enzyme inhibition, highlighting the importance of structural diversity in drug design .
  • Pharmacological Applications : The compound has been investigated for its potential as a lead candidate in drug development targeting inflammatory diseases and microbial infections. Its unique combination of functional groups enhances its solubility and bioavailability, making it suitable for medicinal applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialAnti-leishmanial activity observed
Anti-inflammatoryPotential enzyme inhibition in inflammatory pathways
Enzyme InhibitionInhibition of specific enzymes linked to diseases

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, chlorination, and amidation. A common approach is the condensation of 2-chlorophenylsulfonyl precursors with chloroacetylated amines under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to avoid side reactions (e.g., over-chlorination).
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of sulfonyl intermediates .

Example Protocol (from analogous syntheses):

StepReagents/ConditionsPurposeReference
1. Sulfonylation2-Chlorobenzenesulfonyl chloride, 4-aminophenol, DMF, 70°CIntroduce sulfonyl group
2. ChloroacetylationChloroacetyl chloride, triethylamine, 0–5°CAttach chloroacetamide moiety
3. PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Isolate product

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:

  • Hydrogen Bonding : Intramolecular C–H⋯O bonds create six-membered rings, while intermolecular N–H⋯O bonds form infinite chains along crystallographic axes .
  • Packing Motifs : π-π stacking between aromatic rings contributes to lattice stability .

Critical Crystallographic Parameters (from analogous structures):

ParameterValue (Å/°)Role in StabilityReference
N–H⋯O2.89 Å, 158°Primary intermolecular interaction
C–H⋯O (intramolecular)2.42 Å, 116°Conformational rigidity

Q. What safety protocols are recommended for handling this compound during experimental procedures?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during amidation) .
  • Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hydrogen bonding patterns observed in different crystallographic studies of related chloroacetamide derivatives?

Methodological Answer: Contradictions in hydrogen bonding (e.g., bond lengths or angles) may arise from:

  • Crystallization Conditions : Solvent polarity and temperature affect packing .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter interactions .

Q. Resolution Strategies :

Complementary Techniques : Pair SC-XRD with FT-IR to confirm hydrogen bond donor/acceptor assignments .

Computational Validation : Use density functional theory (DFT) to compare experimental vs. optimized geometries .

Q. What methodological approaches are recommended for investigating the compound's reactivity as a synthetic intermediate in heterocyclic chemistry?

Methodological Answer: The compound’s chloroacetamide group is reactive toward nucleophiles (e.g., amines, thiols). Key strategies include:

  • Kinetic Studies : Monitor reaction progress via HPLC or NMR to optimize conditions for cyclization (e.g., forming triazoles or oxadiazoles) .
  • Substituent Effects : Vary sulfonyl or phenyl groups to modulate electronic effects on reactivity .

Q. Example Reaction Pathway :

StepReaction TypeConditionsProductReference
1. Nucleophilic substitutionPiperidine, DCM, RTReplace Cl with piperidinePiperazine derivative
2. CyclizationPOCl₃, refluxForm 1,2,4-triazole ringHeterocyclic analog

Q. How can computational modeling complement experimental data in predicting the compound's supramolecular assembly?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solvent effects on crystallization (e.g., DMF vs. ethanol) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) .
  • Crystal Structure Prediction (CSP) : Screen for polymorphs using force fields (e.g., COMPASS III) .

Case Study : MD simulations of a related chloroacetamide derivative matched SC-XRD data with <5% deviation in unit cell parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.